Benzoin isobutyl ether

Description

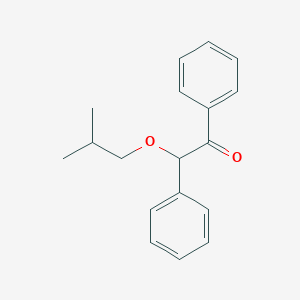

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropoxy)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVZGKVGQDHWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051485 | |

| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22499-12-3 | |

| Record name | Benzoin isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin isobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-isobutylbenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN ISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WOK8H9226 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzoin Isobutyl Ether as a Photoinitiator

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the mechanism of action for benzoin isobutyl ether, a widely utilized Type I photoinitiator. It covers the fundamental photochemical processes, initiation of polymerization, quantitative kinetic data, and the experimental methodologies used to elucidate this mechanism.

Introduction

This compound (2-isobutoxy-2-phenylacetophenone) is a photoinitiator extensively used to trigger free-radical photopolymerization.[1] Photoinitiators are compounds that, upon absorption of light, generate reactive species capable of initiating a polymerization reaction.[2] this compound belongs to the class of Type I photoinitiators, which are characterized by a unimolecular bond cleavage event upon irradiation to produce free radicals.[1][3] This process, known as α-cleavage or the Norrish Type I reaction, is the cornerstone of its function, enabling the rapid and controlled transformation of liquid monomers into solid polymers under UV light.[1][4]

Core Mechanism of Action: Photochemical Cleavage

The function of this compound is initiated by the absorption of ultraviolet (UV) radiation. The overall process can be broken down into several key steps:

-

Photoexcitation: The carbonyl group in the this compound molecule absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).[4] For photoinitiation to be efficient, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source, typically a medium-pressure mercury lamp.[3]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[4][5] This triplet state is often the precursor to the bond-cleavage event.[5]

-

Norrish Type I (α-Cleavage): From the excited triplet state (and potentially the singlet state), the molecule undergoes a rapid homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group.[4][6] This unimolecular fragmentation is the defining characteristic of Type I photoinitiators.[1][3]

This α-cleavage results in the formation of two distinct free radical species:

-

A Benzoyl Radical

-

An Isobutoxy-substituted Benzyl Radical

The following diagram illustrates this primary photochemical pathway.

Caption: The photochemical cleavage pathway of this compound.

Initiation of Polymerization

Once generated, the benzoyl and isobutoxy-substituted benzyl radicals are highly reactive.[2] They readily attack the double bonds of vinyl monomers (e.g., acrylates, methacrylates, or styrene) present in the formulation.[7][8] This reaction opens the double bond and forms a new carbon-carbon single bond, transferring the radical center to the monomer unit.[8] This new, larger radical can then proceed to react with another monomer, propagating the polymer chain.[8]

The efficiency of initiation can be influenced by the reactivity of the generated radicals. Both the benzoyl and the alkoxy-benzyl type radicals are capable of initiating polymerization.[6]

Caption: Initiation of a polymer chain by a primary radical.

Quantitative Data

The efficiency of a photoinitiator is quantified by parameters such as its quantum yield of cleavage and the rate constants of the associated photochemical processes. While specific data for this compound is sparse in the literature, values for closely related benzoin ethers provide valuable context.

| Parameter | Compound | Value | Wavelength (nm) | Solvent | Reference |

| Cleavage Quantum Yield (Φ) | Benzoin Isopropyl Ether | 0.35 | 313 | Acetonitrile | [7] |

| Benzoin Isopropyl Ether | 0.20 | 366 | Acetonitrile | [7] | |

| Benzoin | 0.35 | - | - | [6] | |

| 3',5'-Dimethoxybenzoin | 0.54 | - | - | [6] | |

| α-Cleavage Rate Constant (kα) | Methylthio-substituted Benzoin | 2.2 x 10⁵ s⁻¹ | - | - | [9] |

| Triplet State Lifetime (τT) | A Benzoin Derivative | ~2 ns | - | - | [6] |

| Another Benzoin Derivative | 30 µs | - | - | [6] |

Note: The efficiency of benzoin ethers can be influenced by the alkyl substituent, with one study noting the general order of reactivity for butyl ethers as: n-butyl > sec-butyl > isobutyl.[1]

Experimental Protocols

The mechanism of this compound has been elucidated through various experimental techniques designed to detect short-lived intermediates and analyze reaction products.

Laser Flash Photolysis (LFP)

Laser Flash Photolysis is a powerful technique used to study transient species like excited states and free radicals that exist on timescales from nanoseconds to microseconds.

-

Methodology:

-

A solution of the photoinitiator (e.g., this compound in a suitable solvent like benzene or acetonitrile) is prepared in a quartz cuvette and typically degassed to remove oxygen.[7]

-

The sample is excited with a short, high-energy laser pulse (the "pump" beam) at a wavelength where the initiator absorbs (e.g., 347.1 nm).[6]

-

A second, lower-intensity light beam (the "probe" beam) is passed through the sample at a right angle to the pump beam.

-

The change in absorbance of the probe beam is monitored over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

-

The resulting data provides the transient absorption spectrum of the generated radicals and allows for the calculation of their decay kinetics.[6]

-

Caption: A typical workflow for a Laser Flash Photolysis experiment.

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals.

-

Methodology:

-

The photoinitiator is dissolved in a monomer or solvent.

-

A "spin trap," a molecule that reacts with short-lived radicals to form a more stable radical adduct, is often added to the solution.

-

The sample is placed in the ESR spectrometer's resonant cavity and irradiated with UV light in situ.

-

A magnetic field is applied and swept while the sample is irradiated with a constant frequency of microwaves.

-

Absorption of microwaves is detected at specific magnetic field strengths, producing a characteristic spectrum.

-

The structure of the spectrum (e.g., the hyperfine splitting pattern) provides definitive structural information about the radicals being trapped, confirming their identity.[6]

-

Product Analysis

Analyzing the final products formed after prolonged irradiation provides insight into the various reaction pathways available to the primary radicals.

-

Methodology:

-

A solution of this compound is irradiated for a set period.

-

The resulting mixture is then analyzed using techniques like Gas Chromatography (GC) and Mass Spectrometry (MS).

-

Studies on benzoin ethers have identified products such as α,α'-dialkoxybibenzyls (from the combination of two alkoxy-substituted benzyl radicals), benzaldehyde, and benzil (from the combination of two benzoyl radicals).[7] The identification of these products supports the proposed α-cleavage mechanism.

-

References

- 1. This compound Photoinitiator [benchchem.com]

- 2. liftchem.com [liftchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [PDF] Benzoin type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoin Isobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoin isobutyl ether (BIBE). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their work. This document details its identity, physical characteristics, spectral data, and chemical behavior, with a focus on its application as a photoinitiator. Experimental protocols for its synthesis and the determination of its key properties are also provided.

Introduction

This compound, also known as 2-isobutoxy-2-phenylacetophenone, is an organic compound widely used as a photoinitiator in free-radical polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes a cleavage reaction to generate free radicals, which in turn initiate the polymerization of monomers. This property makes it a crucial component in various applications, including the formulation of UV-curable coatings, inks, adhesives, and in the manufacturing of photopolymers for 3D printing and microelectronics. Its isobutyl group influences its solubility and reactivity compared to other benzoin ethers.[1]

Chemical Identity and Physical Properties

The fundamental identification and physical characteristics of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-(2-methylpropoxy)-1,2-diphenylethanone[2] |

| Synonyms | 2-Isobutoxy-2-phenylacetophenone, O-Isobutylbenzoin |

| CAS Number | 22499-12-3[3] |

| Molecular Formula | C₁₈H₂₀O₂[3] |

| Molecular Weight | 268.36 g/mol [3] |

| Appearance | White to pale yellow solid or liquid |

| Physical Property | Value | Notes |

| Melting Point | 33-34 °C | |

| Boiling Point | 133 °C at 0.5 mmHg[4] | 225 °C at 5 mmHg |

| Density | 0.985 g/mL at 25 °C[5] | |

| Refractive Index | 1.5485 at 20 °C[4] | |

| Vapor Pressure | 6.44 x 10⁻⁵ mmHg at 25 °C[6] |

Solubility

Spectral Properties

The following sections detail the characteristic spectral data for this compound, which are crucial for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its chemical structure.

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple peaks are observed in the range of δ 7.2–7.8 ppm.[1]

-

Isobutyl Ether Protons: Signals corresponding to the isobutyl group appear between δ 3.5–4.0 ppm.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isobutyl group.

A detailed interpretation of the NMR spectra with specific peak assignments is crucial for unambiguous identification. While generic spectra are available, detailed assignments require further analysis based on chemical shift predictions and 2D NMR techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

-

C=O (Carbonyl) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-O-C (Ether) Stretch: Bands corresponding to the ether linkage are typically observed in the 1070-1150 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are observed below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is critical for its application as a photoinitiator, as the absorption bands must overlap with the emission spectrum of the UV light source for efficient activation.[1] The spectrum of its parent compound, benzoin, shows a maximum absorption around 250 nm.[9]

Chemical Properties and Reactivity

Photoinitiation Mechanism

The primary chemical utility of this compound lies in its role as a Type I photoinitiator. Upon absorption of UV radiation, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process generates two free radical species: a benzoyl radical and an isobutoxybenzyl radical.

The benzoyl radical is highly reactive and readily initiates the polymerization of vinyl monomers. The isobutoxybenzyl radical is less reactive and may participate in termination or other side reactions. The efficiency of this process is influenced by the nature of the alkyl ether group, with the general order of reactivity for benzoin butyl ethers being n-butyl > sec-butyl > isobutyl.[1]

Thermal Decomposition

Information regarding the specific thermal decomposition profile of this compound is limited. However, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the standard techniques to investigate its thermal stability and decomposition pathways. TGA would reveal the temperatures at which mass loss occurs, indicating decomposition, while DSC would show endothermic or exothermic transitions associated with melting, boiling, and decomposition.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the etherification of benzoin with isobutanol.[10]

Materials:

-

Benzoin

-

Isobutanol

-

Toluene (or another suitable azeotroping solvent)

-

Concentrated Sulfuric Acid (or another acid catalyst)

-

Saturated Sodium Chloride Solution

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Round-bottom flask and reflux condenser

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoin, a molar excess of isobutanol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction for 4-6 hours or until no more water is collected.[11]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium chloride solution, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

Determination of Photolysis Quantum Yield

The quantum yield (Φ) of photolysis is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed. A common method for determining the quantum yield involves chemical actinometry and UV-Vis spectroscopy.

Procedure Outline:

-

Determine Photon Flux:

-

Prepare a standard chemical actinometer solution (e.g., potassium ferrioxalate).

-

Irradiate the actinometer solution with a monochromatic UV light source at a wavelength where the this compound absorbs.

-

Measure the change in absorbance of the actinometer solution using a UV-Vis spectrophotometer.

-

Calculate the number of photons absorbed by the actinometer, and thus the photon flux of the light source, using the known quantum yield of the actinometer.

-

-

Photolysis of this compound:

-

Prepare a solution of this compound of known concentration in a suitable solvent.

-

Irradiate the solution with the same UV light source for a specific period.

-

Monitor the disappearance of the this compound by measuring the decrease in its absorbance at its λ_max over time.

-

-

Calculate Quantum Yield:

-

Determine the number of moles of this compound that have reacted from the change in absorbance and the Beer-Lambert law.

-

Calculate the number of photons absorbed by the this compound solution during the irradiation period.

-

The quantum yield (Φ) is the ratio of the moles of reacted this compound to the moles of photons absorbed.

-

Safety and Handling

While not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory safety precautions should be observed when handling this compound.[2] It is recommended to use personal protective equipment such as gloves and safety glasses. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile photoinitiator with well-defined physical and chemical properties. Its efficacy in initiating free-radical polymerization makes it a valuable tool in materials science and various industrial applications. This technical guide has provided a comprehensive summary of its key characteristics and experimental protocols to aid researchers and professionals in its effective and safe utilization. Further detailed studies on its solubility in a wider range of solvents and a more in-depth analysis of its thermal decomposition would be beneficial additions to the existing literature.

References

- 1. This compound Photoinitiator [benchchem.com]

- 2. This compound | C18H20O2 | CID 90794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 22499-12-3 [chemicalbook.com]

- 5. This compound CAS 22499-12-3 Supplier - MainChem [mainchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 8. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound(22499-12-3) 13C NMR [m.chemicalbook.com]

- 11. CN101712610A - Method for preparing this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Benzoin Isobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for benzoin isobutyl ether (2-isobutoxy-1,2-diphenylethan-1-one), a key photoinitiator in free-radical polymerization. The document details the core chemical reactions, experimental protocols, and quantitative data available in the public domain, with a focus on the prevalent acid-catalyzed etherification method.

Executive Summary

The synthesis of this compound is predominantly achieved through the direct etherification of benzoin with isobutanol. This reaction is typically catalyzed by a strong acid in the presence of a dehydrating agent or by employing an azeotropic distillation setup to remove the water byproduct and drive the reaction to completion. While industrial methodologies are often proprietary, patent literature outlines a robust procedure involving a mixed-catalyst system and azeotropic removal of water. This guide will focus on elucidating this primary synthesis pathway, providing a detailed experimental protocol derived from available literature, and presenting the data in a structured format for clarity and comparison.

Core Synthesis Route: Acid-Catalyzed Etherification

The most common method for synthesizing this compound is the acid-catalyzed Williamson ether synthesis. This reaction involves the nucleophilic substitution of the hydroxyl group on benzoin by isobutanol.

Reaction:

Benzoin + Isobutanol --(Catalyst, Heat)--> this compound + Water

To overcome the reversible nature of this condensation reaction, the water produced is continuously removed, typically by azeotropic distillation with a suitable solvent like toluene.

Catalysis

Strong acids are employed to protonate the hydroxyl group of benzoin, converting it into a better leaving group (water). This facilitates the nucleophilic attack by the oxygen atom of isobutanol. A combination of a Brønsted acid (like sulfuric acid) and a Lewis acid (like anhydrous aluminum trichloride) can be used to enhance the reaction rate and efficiency.

Quantitative Data Summary

While specific yield data is not widely published in academic literature, a Chinese patent (CN101712610A) provides a basis for the reactant and catalyst ratios. The following table summarizes the component ratios for the synthesis.

| Component | Role | Ratio (by weight, relative to Benzoin) | Notes |

| Benzoin | Starting Material | 1 | |

| Isobutanol | Reactant/Solvent | 1.6 | |

| Toluene | Solvent (Azeotropic Agent) | 1.5 - 2.0 | Used to reduce the required amount of isobutanol and aid in water removal. |

| Sulfuric Acid | Catalyst (Brønsted Acid) | 0.125 | |

| Aluminum Trichloride (anhydrous) | Catalyst (Lewis Acid) | 0.15 |

Table 1: Reactant and Catalyst Ratios for the Synthesis of this compound.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, based on the process described in patent literature[1].

Materials and Equipment

-

Reactants: Benzoin, Isobutanol, Toluene

-

Catalysts: Concentrated Sulfuric Acid, Anhydrous Aluminum Trichloride

-

Workup Reagents: Sodium Chloride Solution, Sodium Carbonate Solution, Deionized Water

-

Equipment: Round-bottom flask, Reflux condenser with Dean-Stark trap, Heating mantle, Stirrer, Separatory funnel, Rotary evaporator.

Synthesis Procedure

-

Etherification:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoin, isobutanol, and toluene in the ratios specified in Table 1.

-

Begin stirring the mixture and slowly add the specified amounts of concentrated sulfuric acid and anhydrous aluminum trichloride.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux for 4-6 hours, or until no more water is collected in the trap.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution to remove the bulk of the acid catalysts. Separate the organic layer.

-

Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.

-

Perform a final wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent (toluene) and excess isobutanol under reduced pressure using a rotary evaporator. The final product is crude this compound.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

References

Oxymatrine (CAS 22499-12-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine, a quinolizidine alkaloid with the CAS number 22499-12-3, is a prominent bioactive compound extracted from the root of the medicinal herb Sophora flavescens. It is structurally similar to matrine, differing by a single oxygen atom.[1] Oxymatrine has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the chemical properties of oxymatrine, detailed experimental protocols for their determination, and a summary of its known signaling pathways and relevant experimental workflows.

Chemical and Physical Properties

Oxymatrine presents as a white to off-white crystalline powder with a slight amber aroma.[4][5] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 22499-12-3 (substantiated by multiple sources) | |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [6] |

| Molecular Weight | 264.36 g/mol | [6] |

| IUPAC Name | (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [4] |

| Synonyms | Matrine 1-oxide, Matrine N-oxide | [7] |

| Property | Value | Reference |

| Melting Point | 208 °C | [4][5] |

| Boiling Point | 572.8 °C (estimated) | [6] |

| Appearance | White to off-white powder | [4][5] |

| Odor | Slight amber aroma | [4] |

| Solvent | Solubility | Reference |

| Water | Soluble | [4][5] |

| Ethanol | ~33.3 mg/mL | [7] |

| Methanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [7] |

| Dimethylformamide (DMF) | ~10 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [7] |

Experimental Protocols

Determination of Melting Point (Based on USP General Chapter <741>)

The melting range of a solid is the temperature range over which it melts. For a pure substance, this range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (0.8-1.2 mm internal diameter)

-

Thermometer calibrated against USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: The oxymatrine sample is thoroughly dried and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a medium rate to approximately 20°C below the expected melting point of 208°C.

-

Measurement: The heating rate is then slowed to about 1°C per 30 seconds.

-

Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For oxymatrine, a sharp melting point around 208°C is expected.[4][5][8]

Determination of Water Solubility (Based on OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility above 10⁻² g/L.[2][5]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filter with a non-adsorptive membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: A volume of distilled water is placed in a flask and allowed to equilibrate to the test temperature (e.g., 25°C) in a constant temperature bath.

-

Addition of Substance: An excess amount of oxymatrine is added to the water. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: The flask is sealed and agitated in the constant temperature bath for a sufficient time to reach equilibrium. This may take 24 to 72 hours. Samples of the aqueous phase are taken at various time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration does not change significantly between measurements).

-

Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The aqueous phase is then carefully separated from the solid phase by centrifugation or filtration.

-

Quantification: The concentration of oxymatrine in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Determination of Solubility in Organic Solvents

A general shake-flask method can be employed to determine the thermodynamic solubility of oxymatrine in organic solvents.[9]

Apparatus:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe and syringe filters

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: A known, excess amount of oxymatrine is weighed into a series of vials.

-

Solvent Addition: A known volume of the desired organic solvent (e.g., ethanol, DMSO, DMF) is added to each vial.

-

Equilibration: The vials are tightly capped and placed on an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

-

Phase Separation: After equilibration, the vials are centrifuged to pellet the undissolved solid.

-

Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtered solution is then appropriately diluted and the concentration of oxymatrine is determined by a suitable analytical method.

Signaling Pathways and Mechanisms of Action

Oxymatrine exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and TGF-β/Smad pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Oxymatrine has been shown to exert anti-inflammatory effects by inhibiting this pathway.[10] It suppresses the phosphorylation of I-κBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Modulation of the TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is crucial in tissue fibrosis. Oxymatrine has demonstrated anti-fibrotic effects by modulating this pathway.[11] It can inhibit the expression of Smad3 and increase the expression of the inhibitory Smad7, thereby reducing the deposition of collagen.[11][12]

Experimental Workflows

Extraction and Analysis of Oxymatrine from Sophora flavescens

A common workflow for the extraction and analysis of oxymatrine from its natural source involves solvent extraction followed by HPLC analysis.

In Vitro Cell Viability and Apoptosis Assays

To assess the biological activity of oxymatrine, such as its anti-cancer effects, a common experimental workflow involves treating cancer cells with oxymatrine and then performing cell viability and apoptosis assays.

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Annexin V/PI Staining for Apoptosis: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Protective effect of TGF-beta-Smads signal-based oxymatrine on myocardial fibrosis induced by acute myocardial infarction in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

benzoin isobutyl ether molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzoin isobutyl ether, a photoinitiator widely utilized in free-radical photopolymerization. This document outlines its core physicochemical properties, its mechanism of action, and relevant experimental methodologies.

Core Physicochemical Properties

This compound is a versatile photoinitiator belonging to the benzoin ether family. The quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |

| Molecular Weight | 268.36 g/mol | [2][3] |

| CAS Number | 22499-12-3 | [1][3] |

| Purity | Min. 94.0% (GC) | [3] |

| Physical State | Solid | [3] |

| Color | White | [3] |

| Refractive Index | 1.55 | [3] |

| Boiling Point | 133 °C at 0.5 mm Hg | [4] |

| Density | 0.985 g/mL at 25 °C | [4] |

Mechanism of Action: Photoinitiation

This compound functions as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes intramolecular cleavage, a process known as a Norrish Type I reaction, to generate free radicals.[2][5] This α-cleavage results in the formation of a benzoyl radical and an α-isobutoxybenzyl radical.[1] These radicals, particularly the benzoyl radical, then initiate the polymerization of monomers.[1]

The efficiency of photoinitiation can be influenced by the structure of the alkyl ether group. For benzoin butyl ethers, the general order of reactivity has been observed as: n-butyl > sec-butyl > isobutyl.[5]

Experimental Protocols

While specific experimental protocols are highly application-dependent, a general methodology for the synthesis of this compound is described in the literature. The following is an adapted protocol from a patented method.

Synthesis of this compound

This protocol involves an etherification reaction followed by purification steps.

Materials:

-

Benzoin

-

Isobutanol

-

Toluene

-

Sulfuric acid or anhydrous aluminum chloride (as catalyst)

-

Sodium chloride solution

-

Sodium carbonate solution

Procedure:

-

Etherification: In a suitable reaction vessel, combine benzoin, isobutanol, and toluene. The patent suggests a weight ratio of 1:1.6 for benzoin to isobutanol and 1:1.5-2.0 for benzoin to toluene.

-

Add the catalyst (e.g., sulfuric acid at a 1:0.125 weight ratio to benzoin, or anhydrous aluminum chloride at a 1:0.15 weight ratio).

-

Heat the mixture to drive the etherification reaction. The exact temperature and reaction time will depend on the specific catalytic system and scale.

-

Work-up and Neutralization: After the reaction is complete, cool the mixture and wash it with a sodium chloride solution.

-

Neutralize any remaining acid by washing with a sodium carbonate solution until the aqueous layer is neutral.

-

Solvent Removal: Separate the organic layer and transfer it to a distillation apparatus.

-

Reduce the pressure and heat to distill off the toluene and any unreacted isobutanol.

-

The remaining product is the this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

References

A Technical Guide to the Solubility Profile of Benzoin Isobutyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of benzoin isobutyl ether, a photoinitiator critical in various industrial applications, including polymer synthesis and coatings. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for determining its solubility in organic solvents. The guide outlines the predicted solubility behavior of this compound based on its molecular structure, followed by detailed experimental protocols for quantitative solubility determination using gravimetric analysis and UV-Vis spectroscopy. This document is intended to serve as a foundational resource for researchers and professionals requiring precise solubility data for process development, formulation, and quality control.

Introduction

Molecular Structure and Predicted Solubility

The solubility of a compound is largely dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound possesses both nonpolar and moderately polar characteristics.

-

Nonpolar Features: The presence of two phenyl rings and an isobutyl group contributes to its significant nonpolar character. These bulky, nonpolar regions suggest good solubility in nonpolar organic solvents.

-

Polar Features: The carbonyl group (C=O) and the ether linkage (C-O-C) introduce polarity to the molecule.[2][3]

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar to moderately polar organic solvents. Qualitative assessments suggest that non-polar solvents such as toluene and dichloromethane are optimal, indicating limited solubility in highly polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₂ | [2][3] |

| Molecular Weight | 268.36 g/mol | [4] |

| Appearance | Colorless liquid or white solid | [2] |

| Polarity | Contains both polar (carbonyl, ether) and nonpolar (phenyl, isobutyl) groups | [2][3] |

Experimental Protocols for Solubility Determination

The following sections detail two robust methods for quantitatively determining the solubility of this compound in various organic solvents: the isothermal equilibrium gravimetric method and UV-Vis spectroscopy.

Isothermal Equilibrium Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature bath or incubator/shaker[5]

-

Analytical balance (readable to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven for drying

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry evaporation dish.[6] Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.[7]

-

3.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be highly sensitive.

3.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

Equipment for preparing a saturated solution (as in 3.1.1)

3.2.2. Experimental Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in section 3.1.2.1.

-

Filter the saturated solution as described in section 3.1.2.2.

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility ( g/100 mL) = (Concentration of diluted sample from curve) * (Dilution factor) * 100

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Polarity Index | Solubility ( g/100 mL) |

| Example: Toluene | 2.4 | [Insert Experimental Value] |

| Example: Acetone | 5.1 | [Insert Experimental Value] |

| Example: Ethanol | 4.3 | [Insert Experimental Value] |

| Example: Methanol | 5.1 | [Insert Experimental Value] |

| Example: Dichloromethane | 3.1 | [Insert Experimental Value] |

| Example: Hexane | 0.1 | [Insert Experimental Value] |

Note: Polarity index values are representative and can be sourced from chemical literature.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. This compound Photoinitiator [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C18H20O2 | CID 90794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. shodex.com [shodex.com]

An In-depth Technical Guide to the UV Absorption Spectrum of Benzoin Isobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of benzoin isobutyl ether, a widely utilized photoinitiator in various industrial and research applications, including polymer chemistry and drug development. This document details the underlying photochemical mechanisms, experimental protocols for spectral analysis, and presents available spectroscopic data.

Introduction to this compound

This compound (2-isobutoxy-2-phenylacetophenone) is a photoinitiator that, upon absorption of UV radiation, undergoes a cleavage reaction to produce free radicals.[1] These radicals are highly reactive species that can initiate polymerization reactions, making it a crucial component in UV-curable resins, coatings, and inks.[1] Understanding its UV absorption profile is paramount for optimizing the efficiency of photocuring processes, as the absorption spectrum must overlap with the emission spectrum of the UV light source for effective initiation.

Photochemical Mechanism of this compound

This compound belongs to the class of Type I photoinitiators, which generate free radicals through a unimolecular bond cleavage event upon UV irradiation. The primary photochemical process is a Norrish Type I, or α-cleavage, reaction. This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a benzoyl radical and an alkoxybenzyl radical. The benzoyl radical is typically the primary initiator for the subsequent polymerization process.

Caption: Photoinitiation mechanism of this compound.

UV Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Benzoin | 247 | 13,500 | Ethanol |

| This compound | Not specified | Not specified | Methanol |

Experimental Protocols

The following is a detailed methodology for determining the UV absorption spectrum of this compound, based on established practices for photoinitiators.[2]

Materials and Instrumentation

-

Analyte: this compound (technical grade, ≥90%)

-

Solvent: ACS spectrophotometric grade methanol

-

Instrument: Perkin Elmer UV/Vis Lambda 2 spectrophotometer

-

Software: Perkin Elmer Computerized Spectroscopy Software 4.01

-

Cuvettes: 1 cm path length quartz cuvettes

Sample Preparation

-

Prepare a stock solution of this compound in methanol. Concentrations are typically expressed as % weight of solute in volume of solvent.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

-

Use pure methanol as the blank reference.

Measurement Procedure

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the blank solution (methanol) and place it in the reference holder.

-

Fill another quartz cuvette with the blank solution and place it in the sample holder.

-

Perform a baseline correction.

-

Replace the blank in the sample holder with the cuvette containing the this compound solution.

-

Run the UV-Vis scan to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If molar absorptivity is to be calculated, ensure the concentration is known precisely in mol/L and apply the Beer-Lambert law (A = εbc).

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

This compound is an effective photoinitiator whose function is critically dependent on its ability to absorb UV radiation. While specific quantitative absorption data is not widely published, the established photochemical mechanism and experimental protocols provide a solid foundation for its application and further study. Researchers are encouraged to perform their own UV-Vis analysis using the detailed protocol to determine the precise absorption characteristics in their specific solvent and concentration conditions to optimize photocuring processes.

References

The Norrish Type I Cleavage of Benzoin Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Norrish Type I cleavage mechanism in benzoin ethers, a class of compounds widely utilized as photoinitiators in various industrial and research applications, including polymer chemistry and drug delivery systems. This document details the core photochemical process, presents quantitative data on reaction efficiencies, outlines comprehensive experimental protocols for studying these reactions, and provides visual representations of the mechanism and experimental workflows.

The Core Mechanism of Norrish Type I Cleavage

The Norrish Type I reaction is a photochemical process that involves the homolytic cleavage of the α-carbon-carbon bond of a carbonyl compound upon absorption of light.[1] In the case of benzoin ethers, this α-cleavage occurs at the bond between the carbonyl group and the adjacent carbon atom bearing the ether linkage.

The process is initiated by the photoexcitation of the benzoin ether molecule from its ground state (S₀) to an excited singlet state (S₁). This is typically achieved by irradiation with ultraviolet (UV) light, often in the range of 313-366 nm.[2] The excited singlet state can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The α-cleavage predominantly occurs from this triplet state, although cleavage from the singlet state is also possible.[1]

The cleavage of the C-C bond results in the formation of two radical intermediates: a benzoyl radical and an α-alkoxybenzyl radical. The stability and subsequent reaction pathways of these radicals determine the final product distribution.

Quantitative Data on Norrish Type I Cleavage of Benzoin Ethers

The efficiency of the Norrish Type I cleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, α-cleavage) to the number of photons absorbed. The quantum yield is influenced by the molecular structure of the benzoin ether, particularly the substituents on the aromatic rings, and the reaction conditions such as the solvent.

Below is a summary of reported quantum yields for the Norrish Type I cleavage of various benzoin ethers.

| Benzoin Ether Derivative | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) of α-cleavage | Reference(s) |

| Benzoin | Acetonitrile | 266 | 0.35 | [3] |

| 3',5'-Dimethoxybenzoin (DMB) | Acetonitrile | 266 | 0.54 | [3] |

| Benzoin Isopropyl Ether | Acetonitrile | 313 | 0.35 | [4] |

| Benzoin Isopropyl Ether | Acetonitrile | 366 | 0.20 | [4] |

| Benzoin Methyl Ether with Thioether Substituents | Not Specified | Not Specified | 0.1 | [2] |

Note: This table is a compilation of data from various sources and experimental conditions may vary.

The rate of α-cleavage (kα) from the triplet state is another critical parameter. For a thioether-substituted benzoin derivative, a slow α-cleavage mechanism with a rate constant (kα) of 2.2 × 10⁵ s⁻¹ has been reported.[2] The triplet state lifetime of benzoin in acetonitrile has been measured to be 20.9 ns.[3] For 3',5'-dimethoxybenzoin, the α-cleavage process from the triplet state occurs with a time constant of 42.7 ps.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Norrish Type I cleavage in benzoin ethers.

General Photolysis Experiment

This protocol describes a typical setup for the photolysis of a benzoin ether solution.

Materials:

-

Benzoin ether of interest

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Pyrex or quartz reaction tubes

-

Photochemical reactor (e.g., Rayonet reactor) with appropriate lamps (e.g., 300 nm, 350 nm)

-

Inert gas (Argon or Nitrogen)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Prepare a solution of the benzoin ether (e.g., 215 mg, 1.01 mmol) in the chosen solvent (e.g., 100 ml of methanol) in a suitable reaction tube.[5]

-

Degas the solution by bubbling a gentle stream of argon or nitrogen through it for at least 25 minutes to remove dissolved oxygen, which can quench the triplet state.[5]

-

Seal the reaction tube and place it in the photochemical reactor.

-

Irradiate the solution for a predetermined time (e.g., 90 minutes) at room temperature.[5] The irradiation time will depend on the lamp intensity and the quantum yield of the reaction.

-

After irradiation, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane-ethyl acetate) to isolate the photoproducts.[5]

-

Analyze the isolated products using standard analytical techniques such as NMR, GC-MS, and HPLC to determine their structure and yield.

Determination of Quantum Yield using Chemical Actinometry

This protocol outlines the determination of the photochemical quantum yield using potassium ferrioxalate as a chemical actinometer.[6]

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (0.05 M)

-

1,10-Phenanthroline solution

-

Buffer solution (e.g., sodium acetate)

-

Spectrophotometer

-

Matched cuvettes

-

Photochemical reactor and irradiation setup identical to the one used for the sample photolysis

Procedure:

Part A: Photon Flux Determination

-

Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in the dark.[6]

-

Fill a cuvette with the actinometer solution and irradiate it in the photochemical reactor for a precisely measured time (t). The irradiation time should be chosen to ensure a measurable but not excessive conversion.

-

After irradiation, take a known volume of the irradiated solution and add the 1,10-phenanthroline solution and buffer. This will form a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the colored solution at its absorption maximum (around 510 nm) using a spectrophotometer.

-

Calculate the concentration of Fe²⁺ ions formed using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity of the Fe²⁺-phenanthroline complex (typically 11,100 M⁻¹cm⁻¹).[6]

-

Calculate the photon flux (I₀) of the light source in moles of photons per second (Einsteins/s) using the following formula: I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t) where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[6]

Part B: Sample Quantum Yield Determination

-

Prepare a solution of the benzoin ether of interest at a concentration that ensures nearly complete absorption of the incident light at the irradiation wavelength.

-

Irradiate the sample solution under the exact same conditions (light source, geometry, volume) as the actinometer for a precisely measured time (t).

-

Determine the number of moles of the benzoin ether that have reacted or the number of moles of a specific product that has formed. This can be done using techniques like GC, HPLC, or NMR with an internal standard.

-

Calculate the quantum yield of the reaction (Φ_sample) using the following formula: Φ_sample = (moles of reactant consumed or product formed) / (I₀ * t)

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of photoproducts from benzoin ether cleavage.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Prepare a diluted sample of the crude photolysis reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

-

Set the GC oven temperature program to achieve good separation of the expected products (e.g., starting at a lower temperature and ramping up to a higher temperature).

-

The separated components will be ionized and fragmented in the mass spectrometer.

-

Identify the photoproducts by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.

-

Quantify the relative amounts of the products by integrating the peak areas in the gas chromatogram. For absolute quantification, a calibration curve with authentic standards is required.

Visualizing the Mechanism and Workflow

Signaling Pathway of Norrish Type I Cleavage

The following diagram illustrates the key steps in the Norrish Type I cleavage of a generic benzoin ether.

Caption: Photochemical pathway of Norrish Type I cleavage in benzoin ethers.

Experimental Workflow for Studying Norrish Type I Cleavage

The diagram below outlines a typical experimental workflow for the investigation of the Norrish Type I cleavage of benzoin ethers.

Caption: A typical experimental workflow for studying benzoin ether photolysis.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Benzoin Isobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and precautionary measures for benzoin isobutyl ether (CAS No. 22499-12-3). The information is compiled from safety data sheets and chemical databases to ensure researchers and laboratory personnel can manage this chemical safely and effectively.

Chemical Identification and Properties

This compound is primarily used as a photoinitiator in free-radical photopolymerization.[1] Its function involves cleaving under ultraviolet (UV) light to generate free radicals, which then initiate polymerization.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22499-12-3 | [2][3][4] |

| Molecular Formula | C₁₈H₂₀O₂ | [2][3][4] |

| Molecular Weight | 268.35 g/mol | [2][3] |

| Appearance | Yellow liquid or white solid | [2][4][5] |

| Boiling Point | 225°C @ 5 mmHg | [2] |

| Melting Point | 247°C (decomposes) | [2] |

| Density | 0.985 g/mL at 25°C | [6][7] |

| Refractive Index | 1.5485 at 20°C | [6] |

| Solubility | Slightly soluble in water |[5] |

Hazard Identification and Classification

According to multiple sources, this compound does not meet the criteria for classification as a hazardous substance or mixture under the Globally Harmonized System (GHS) and Regulation (EC) No 1272/2008.[3][5][8] However, some safety data sheets classify it as a combustible liquid (H227).[2]

Table 2: GHS Hazard Classification

| Classification | Hazard Statement | Source(s) |

|---|---|---|

| Not Classified | None | [3][5][8] |

| Combustible Liquid | H227: Combustible liquid |[2] |

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][9]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure laboratory safety.

3.1 Safe Handling

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][11]

3.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8][12]

-

Keep away from heat and sources of ignition.[2]

-

Store apart from incompatible materials.[2]

3.3 Personal Protective Equipment (PPE) The selection of appropriate PPE is dependent on the nature of the work being performed. The following diagram outlines a logical workflow for PPE selection.

Caption: PPE Selection Workflow for this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

4.1 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2][8][13]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2][8]

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][8][13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][13]

4.3 Accidental Release Measures A systematic approach is necessary to safely manage a spill.

Caption: General Workflow for Accidental Spill Response.

Toxicological and Ecological Information

5.1 Toxicological Data There is a significant lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets.[2] One source explicitly states that the toxicological properties have not been thoroughly investigated. Researchers should handle this chemical with the caution appropriate for a substance of unknown toxicity.

Table 3: Summary of Available Toxicological Information

| Endpoint | Result | Source(s) |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [2] |

| Skin Corrosion/Irritation | May cause irritation upon contact | [5] |

| Serious Eye Damage/Irritation | May cause irritation upon contact | [5] |

| Carcinogenicity | No data available | [2] |

| Mutagenicity | No data available | [2] |

| Reproductive Toxicity | No data available |[2] |

5.2 Ecological Information Similar to the toxicological data, there is a lack of information regarding the ecological effects of this compound.

-

Toxicity to aquatic life (fish, daphnia, algae): No data available.[2]

-

Persistence and Degradability: No data available.[2]

-

Bioaccumulative Potential: No data available.[2]

Given the absence of data, discharge into the environment must be avoided, and measures should be taken to prevent the chemical from entering drains.[2]

Disposal Considerations

All waste materials should be disposed of in accordance with applicable local, state, and federal regulations.[2][10] It is recommended to contact a licensed professional waste disposal service.[10] Empty containers should be treated as unused product and not disposed of with household garbage.[10]

References

- 1. This compound Photoinitiator [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C18H20O2 | CID 90794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 22499-12-3 [chemicalbook.com]

- 7. This compound CAS 22499-12-3 Supplier - MainChem [mainchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pccarx.com [pccarx.com]

- 10. fishersci.com [fishersci.com]

- 11. medline.com [medline.com]

- 12. thermofishersci.in [thermofishersci.in]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of Benzoin Isobutyl Ether in Free-Radical Photopolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoin isobutyl ether (BIE) is a highly efficient Norrish Type I photoinitiator critical to numerous free-radical photopolymerization applications, from advanced material synthesis to drug delivery systems. Upon exposure to ultraviolet (UV) radiation, BIE undergoes a rapid α-cleavage, generating a benzoyl radical and an isobutoxybenzyl radical. The benzoyl radical is the primary species responsible for initiating the polymerization of a wide range of monomers, including acrylates and methacrylates. This technical guide provides a comprehensive overview of the core principles governing the function of this compound, including its photochemical mechanism, factors influencing its efficiency, and detailed experimental protocols for its characterization and application.

Introduction to Free-Radical Photopolymerization and Photoinitiators

Free-radical photopolymerization is a cornerstone of modern polymer chemistry, enabling the rapid, spatiotemporally controlled conversion of liquid monomers into solid polymers upon exposure to light.[1] This process is integral to a vast array of technologies, including coatings, adhesives, 3D printing, and the fabrication of biomedical devices. The initiation of this chain reaction is contingent upon the presence of a photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals.

Photoinitiators are broadly classified into two categories: Norrish Type I and Norrish Type II. This compound belongs to the Norrish Type I class, which are characterized by their unimolecular bond cleavage upon photoexcitation to produce free radicals.[2] This direct generation of initiating species contributes to their high efficiency and widespread use.

This compound: A Norrish Type I Photoinitiator

2.1. Mechanism of Action: The α-Cleavage Process

The primary photochemical event governing the function of this compound is the Norrish Type I, or α-cleavage, reaction.[1] Upon absorbing UV radiation, the BIE molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1] This α-cleavage results in the formation of two distinct radical species: a benzoyl radical and an isobutoxybenzyl radical.

Of the two radicals generated, the benzoyl radical is the more reactive species and is primarily responsible for initiating the polymerization chain.[1] The less reactive isobutoxybenzyl radical is more likely to participate in termination reactions, such as dimerization.[1]

2.2. Factors Influencing Photoinitiation Efficiency

The efficiency of this compound as a photoinitiator is influenced by several factors:

-

UV Wavelength and Intensity: Efficient light absorption requires an overlap between the absorption spectrum of BIE and the emission spectrum of the UV source.[2] Higher light intensity generally leads to a higher rate of radical generation and, consequently, a faster polymerization rate.

-

Photoinitiator Concentration: The concentration of BIE affects both the rate of initiation and the depth of cure.[2] While a higher concentration can increase the curing speed, it can also lead to "surface curing," where the top layer of the formulation cures rapidly, blocking light from penetrating deeper.

-

Monomer Type: The reactivity of the monomer being polymerized plays a significant role in the overall reaction rate.[2]

-

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it can scavenge the initiating and propagating radicals, forming less reactive peroxy radicals.[2] This effect is particularly pronounced at the surface of the curing material.

-

Chemical Structure: The nature of the alkyl ether group in benzoin ethers can influence their reactivity. Studies have shown a general order of reactivity for benzoin butyl ethers as: n-butyl > sec-butyl > isobutyl.[2] This suggests that steric hindrance around the radical center can play a role in initiation efficiency.

Quantitative Data and Comparative Analysis

| Parameter | Benzoin | 3',5'-Dimethoxybenzoin (DMB) | Notes |

| Photocleavage Quantum Yield (Φ) | 0.35[3] | 0.54[3] | The quantum yield represents the efficiency of radical generation per photon absorbed. The higher value for DMB suggests that electron-donating groups can enhance the cleavage process. |

| Intersystem Crossing (ISC) Time | - | 7.6 ps[3] | The rapid ISC from the excited singlet to the triplet state is a key step preceding α-cleavage. |

| α-Cleavage Time Constant | - | 42.7 ps[3] | This represents the timescale for the bond-breaking event after photoexcitation. |

Comparative Reactivity of Benzoin Ethers

Studies comparing the performance of different benzoin ethers in initiating the polymerization of an oligomer/monomer blend have shown slight differences in their reactivity.

| Photoinitiator | Initial Reaction Rate (% s⁻¹) |

| Benzoin methyl ether | 63 |

| Benzoin ethyl ether | 64 |

| Benzoin isopropyl ether | 43 |

| This compound | 46 |

Data adapted from a study on the curing effectiveness of photoinitiators in an oligomer/monomer blend by RT-FTIR.

The nearly identical UV absorption spectra of these derivatives suggest that the observed differences in reactivity are due to chemical factors rather than photophysical absorption.[2]

Experimental Protocols

4.1. Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)

Real-time Fourier-transform infrared spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of characteristic monomer absorption bands.[4][5]

Methodology:

-

Sample Preparation: Prepare a formulation containing the desired monomer (e.g., methyl methacrylate), this compound (typically 0.1-5 wt%), and any other additives.

-

Sample Application: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness (typically 10-50 µm).

-

FTIR Setup: Place the sample holder in the FTIR spectrometer. The setup should allow for simultaneous irradiation of the sample with a UV light source and monitoring with the IR beam.[5]

-

Data Acquisition:

-

Record an initial IR spectrum before UV irradiation to establish the baseline absorbance of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹ or the twist at 810 cm⁻¹).[6]

-

Initiate UV irradiation with a light source of known intensity and spectral output.

-

Continuously collect IR spectra at regular time intervals (e.g., every 0.1-1 second) throughout the polymerization process.

-

-

Data Analysis:

-